

# E6446 (CAS Number: 1219925-73-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of **E6446** (CAS: 1219925-73-1), a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This document consolidates key findings on its mechanism of action, physicochemical properties, and experimental data, presented in a format designed for easy reference and application in a research and development setting.

## **Core Properties and Specifications**

**E6446** is a small molecule inhibitor that has demonstrated significant potential in modulating innate immune responses. Its chemical and physical properties are summarized below.



| Property                             | Value                                                                                                                                          | Reference       |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| CAS Number                           | 1219925-73-1                                                                                                                                   | [1]             |
| Molecular Formula                    | C27H35N3O3                                                                                                                                     | [1][2]          |
| Molecular Weight                     | 449.59 g/mol                                                                                                                                   | [1][2]          |
| Formal Name                          | 6-[3-(1-pyrrolidinyl)propoxy]-2-<br>[4-[3-(1-<br>pyrrolidinyl)propoxy]phenyl]-<br>benzoxazole                                                  | [3]             |
| Alternate Name<br>(hydrochloride)    | E6446 dihydrochloride                                                                                                                          | [3][4][5][6][7] |
| CAS Number (hydrochloride)           | 1345675-25-3                                                                                                                                   | [3]             |
| Molecular Formula<br>(hydrochloride) | C27H35N3O3 • 2HCl                                                                                                                              | [3]             |
| Formula Weight (hydrochloride)       | 522.5                                                                                                                                          | [3]             |
| Purity                               | ≥95%                                                                                                                                           | [3]             |
| Appearance                           | Solid                                                                                                                                          | [5]             |
| Solubility                           | DMSO: 9 mg/mL (20.02 mM) [8], 5.23 mg/mL (10.01 mM)[6], 10 mM[5]; Ethanol: 90 mg/mL[2]; Water: Insoluble[2]; PBS (pH 7.2): Slightly soluble[3] |                 |
| Storage                              | Powder: -20°C for 3 years[2]<br>[6]; In solvent: -80°C for 1<br>year[2][6]                                                                     | _               |
| UV max (λmax)                        | 258, 276, 317 nm                                                                                                                               | [3]             |

# **Mechanism of Action**







**E6446** functions as a dual inhibitor of TLR7 and TLR9, which are endosomal receptors that recognize nucleic acids.[9] Its inhibitory activity is attributed to two key properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[9][10] By binding to DNA, **E6446** prevents the interaction between DNA and TLR9 in vitro, thereby modulating the downstream signaling cascade.[9][10] This mechanism of action is similar to that of hydroxychloroquine.[9][10] **E6446** has also been identified as a potent inhibitor of Stearoyl-CoA desaturase 1 (SCD1) with a binding affinity (KD) of 4.61 μM, which contributes to its effects on adipogenic differentiation and hepatic lipogenesis.[11][12]





Click to download full resolution via product page



Caption: **E6446** inhibits TLR7/9 signaling by accumulating in endosomes and preventing nucleic acid binding.

## **In Vitro Activity**

**E6446** demonstrates potent and selective inhibition of TLR7 and TLR9 signaling in various cell types. The following table summarizes its in vitro inhibitory concentrations.

| Target                  | Cell Line <i>l</i><br>System | Stimulant  | IC50                  | Reference  |
|-------------------------|------------------------------|------------|-----------------------|------------|
| TLR9                    | HEK:TLR9 cells               | DNA        | 10 nM                 | [6][7][11] |
| TLR9                    | -                            | -          | 0.01 μΜ               | [3][5]     |
| TLR7                    | -                            | -          | 1.78 μΜ               | [3][5]     |
| TLR4                    | -                            | -          | 10.58 μΜ              | [3][5]     |
| TLR9                    | HEK-TLR9 cells               | oligo 2006 | 0.01 μΜ               | [11]       |
| TLR9                    | Human PBMCs                  | oligo 2216 | 0.23 μΜ               | [11]       |
| TLR7/8                  | -                            | R848       | 2-8 μΜ                | [6][11]    |
| TLR4                    | -                            | -          | 30 μM (50% reduction) | [11]       |
| DNA-TLR9<br>Interaction | In vitro assay               | -          | 1-10 μΜ               | [11]       |

## **In Vivo Efficacy**

**E6446** has been evaluated in several animal models, demonstrating its potential therapeutic utility in autoimmune and inflammatory diseases.



| Animal Model                    | Dosing                            | Key Findings                                                                                                                                                                                          | Reference   |
|---------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Mouse (CpG<br>challenge)        | 20 mg/kg, p.o.                    | Almost completely inhibited CpG1668-induced IL-6 production.[6][11]                                                                                                                                   | [6][11]     |
| Mouse (Spontaneous<br>lupus)    | 20 and 60 mg/kg, p.o.,<br>chronic | Dose-dependently suppressed the development of antinuclear antibodies (ANA).[9][11] Slowed the development of circulating anti-nuclear antibodies and had a modest effect on antidsDNA titers.[9][10] | [9][10][11] |
| Rodent (Malaria)                | 60 and 120 mg/kg,<br>p.o.         | Prevented hyperresponsiveness of TLRs and LPS- induced septic shock. [11] Diminished TLR responsiveness during acute malaria and suppressed activation of both TLR7 and TLR9.[11]                     | [11]        |
| Mouse (Heart failure)           | 1.5 mg/animal                     | Prevented increases in left ventricle chamber size and cardiac fibrosis.[3]                                                                                                                           | [3]         |
| Rat (Pulmonary<br>hypertension) | 10 mg/kg                          | Increased survival and reduced increases in right ventricular systolic pressure and hypertrophy.[3][13]                                                                                               | [3][13]     |



# **Experimental Protocols**In Vitro Inhibition of IL-6 Production

A representative experimental workflow for assessing the in vitro efficacy of **E6446** is outlined below.





Click to download full resolution via product page



Caption: Workflow for assessing **E6446**'s inhibition of TLR-mediated IL-6 production in splenocytes.

#### Detailed Methodology:

- Cell Preparation: Spleens are harvested from BALB/c mice and dissociated into a single-cell suspension. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI medium supplemented with 10% fetal bovine serum.[11]
- Cell Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells per well.[11]
- Compound Addition: E6446 is dissolved in a suitable solvent (e.g., DMSO) and then diluted
  to the desired concentrations in cell culture medium. The compound is added to the wells
  containing the splenocytes.
- Stimulation: A TLR agonist, such as CpG oligonucleotide 1668 for TLR9, is added to the wells to stimulate the cells.[11]
- Incubation: The plate is incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
- Analysis: After incubation, the supernatant is collected from each well and analyzed for IL-6 concentration using a commercial ELISA kit according to the manufacturer's instructions.[11]

## In Vivo Evaluation in a CpG Challenge Model

#### **Detailed Methodology:**

- Animal Acclimation: Mice are acclimated to the facility for a minimum of one week before the experiment.
- Compound Administration: **E6446** is formulated for oral administration (p.o.). Mice are dosed with 20 mg/kg of **E6446**.[6][11]
- Challenge: Eighteen hours after the administration of **E6446**, mice are challenged with a subcutaneous injection of 60 μg of CpG 1668 oligonucleotide.[6]



- Sample Collection: At a specified time point after the challenge (e.g., 2-4 hours), blood samples are collected to measure serum IL-6 levels.
- Analysis: Serum IL-6 concentrations are determined by ELISA. The percentage of inhibition
  is calculated by comparing the IL-6 levels in E6446-treated mice to those in vehicle-treated
  control mice.

### Conclusion

**E6446** is a well-characterized dual inhibitor of TLR7 and TLR9 with demonstrated in vitro and in vivo activity. Its unique mechanism of action, involving accumulation in acidic intracellular compartments and interference with nucleic acid-receptor interactions, makes it a valuable tool for studying the role of these TLRs in various disease models. The data presented in this guide provide a comprehensive resource for researchers interested in utilizing **E6446** in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bocsci.com [bocsci.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. E6446 dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. E6446 dihydrochloride | TLR | TargetMol [targetmol.com]
- 7. E6446 dihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 8. E6446 | TLR | TargetMol [targetmol.com]
- 9. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [E6446 (CAS Number: 1219925-73-1): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613376#e6446-cas-number-1219925-73-1-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com